(1Z)-N'-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide
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Overview
Description
(1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a complex organic compound characterized by its unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenoxyacetate. This intermediate is then reacted with 2-(4-nitrophenyl)ethanimidamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The tert-butylphenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or halogenated derivatives, which can have different chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to undergo specific reactions makes it a valuable tool for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction products of the nitrophenyl group could be explored for their pharmacological properties.
Industry
In the industrial sector, (1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tert-butylphenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can lead to changes in the activity or function of the target molecules, thereby exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(1Z)-N’-{[(4-tert-butylbenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide: This compound has a similar structure but with a chlorophenyl group instead of a nitrophenyl group.
O1-[4-(tert-butyl)benzoyl]-2-(4-nitrophenyl)ethanehydroximamide: Another similar compound with slight variations in the functional groups.
Uniqueness
The uniqueness of (1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide lies in its combination of tert-butylphenoxy and nitrophenyl groups, which confer distinct chemical properties. These properties make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-tert-butylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-20(2,3)15-6-10-17(11-7-15)27-13-19(24)28-22-18(21)12-14-4-8-16(9-5-14)23(25)26/h4-11H,12-13H2,1-3H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZNWDNMIVKEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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